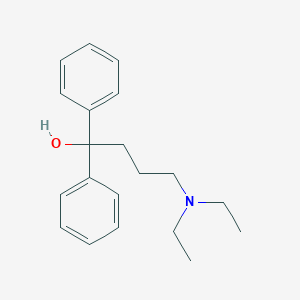
4-(Diethylamino)-1,1-diphenylbutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Diethylamino)-1,1-diphenylbutan-1-ol, also known as DEAB, is a chemical compound that belongs to the family of tertiary amines. It is a colorless, odorless, and crystalline substance that is commonly used in scientific research to inhibit alcohol dehydrogenase (ADH) activity. DEAB is synthesized through a simple and efficient method, and its mechanism of action has been extensively studied in various research fields.
Mécanisme D'action
4-(Diethylamino)-1,1-diphenylbutan-1-ol inhibits ADH activity by binding to the enzyme's active site and preventing the metabolism of alcohol. It does not affect the activity of other enzymes involved in alcohol metabolism, such as aldehyde dehydrogenase (ALDH). 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been shown to be a potent and selective inhibitor of ADH, with no significant effects on other enzymes or cellular processes.
Effets Biochimiques Et Physiologiques
4-(Diethylamino)-1,1-diphenylbutan-1-ol has been shown to have various biochemical and physiological effects in different research fields. In toxicology, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used to study the effects of alcohol on the liver and other organs. In pharmacology, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used to develop new drugs that target ADH activity. In biochemistry, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used to study the structure and function of ADH and other enzymes involved in alcohol metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
4-(Diethylamino)-1,1-diphenylbutan-1-ol has several advantages and limitations for lab experiments. One of the main advantages is its high selectivity and potency as an ADH inhibitor. It is also easy to synthesize and has a high purity level. However, 4-(Diethylamino)-1,1-diphenylbutan-1-ol has some limitations, such as its low solubility in water and some organic solvents. It also has a short half-life in vivo, which limits its use in animal studies.
Orientations Futures
4-(Diethylamino)-1,1-diphenylbutan-1-ol has several potential future directions in scientific research. One possible direction is the development of new drugs that target ADH activity for the treatment of alcohol-related disorders. Another direction is the study of the effects of 4-(Diethylamino)-1,1-diphenylbutan-1-ol on other enzymes and cellular processes. 4-(Diethylamino)-1,1-diphenylbutan-1-ol may also have potential applications in the field of nanotechnology, as a building block for the synthesis of new materials. Overall, 4-(Diethylamino)-1,1-diphenylbutan-1-ol is a versatile and useful compound that has many potential applications in scientific research.
Méthodes De Synthèse
4-(Diethylamino)-1,1-diphenylbutan-1-ol can be synthesized through a simple and efficient method that involves the reaction of 4-hydroxy-1,1-diphenylbutan-1-one with diethylamine in the presence of a catalyst. The reaction yields 4-(Diethylamino)-1,1-diphenylbutan-1-ol as a white crystalline solid with a high purity level. The synthesis method is reproducible and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
4-(Diethylamino)-1,1-diphenylbutan-1-ol is commonly used in scientific research as an inhibitor of ADH activity. ADH is an enzyme that plays a crucial role in the metabolism of alcohol and other toxic substances in the liver. 4-(Diethylamino)-1,1-diphenylbutan-1-ol inhibits the activity of ADH by binding to the enzyme's active site, thereby preventing the metabolism of alcohol. 4-(Diethylamino)-1,1-diphenylbutan-1-ol has been used in various research fields, including toxicology, pharmacology, and biochemistry.
Propriétés
Numéro CAS |
7477-18-1 |
|---|---|
Nom du produit |
4-(Diethylamino)-1,1-diphenylbutan-1-ol |
Formule moléculaire |
C20H27NO |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
4-(diethylamino)-1,1-diphenylbutan-1-ol |
InChI |
InChI=1S/C20H27NO/c1-3-21(4-2)17-11-16-20(22,18-12-7-5-8-13-18)19-14-9-6-10-15-19/h5-10,12-15,22H,3-4,11,16-17H2,1-2H3 |
Clé InChI |
QVKBPWDAIFKJEG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canonique |
CCN(CC)CCCC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Autres numéros CAS |
7477-18-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



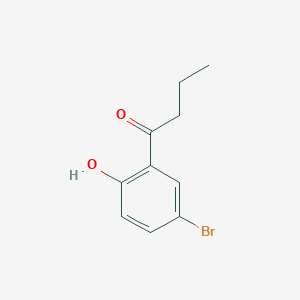
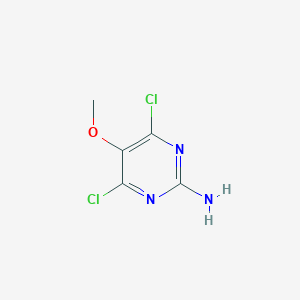
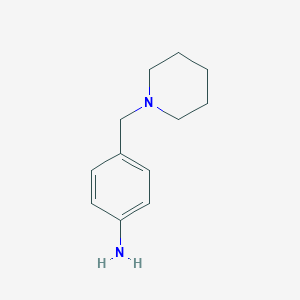
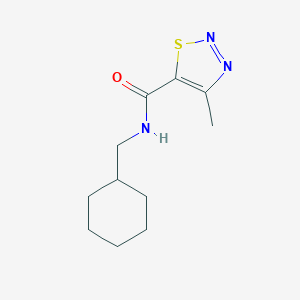
![2-[4-(4-Fluorophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B181959.png)
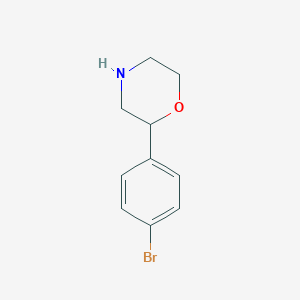
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)
![4-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]pyridine](/img/structure/B181965.png)
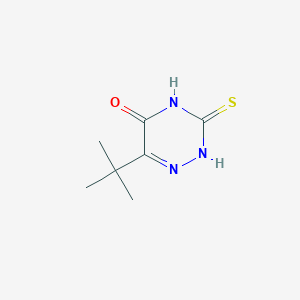
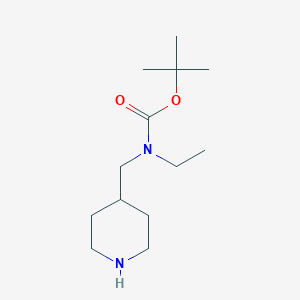
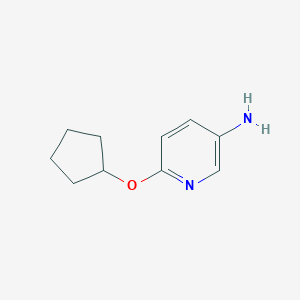
![4-[(4,6-Dimethylpyrimidin-2-yl)amino]butanoic acid](/img/structure/B181972.png)
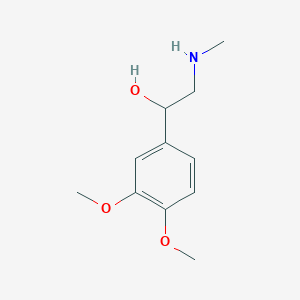
![Ethyl 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B181977.png)